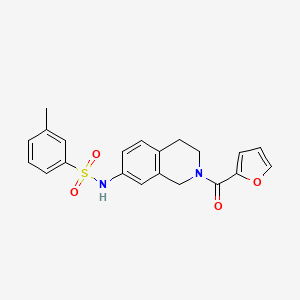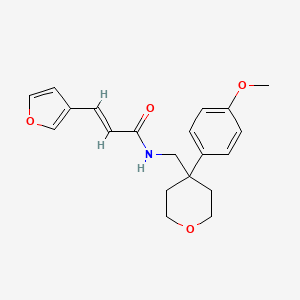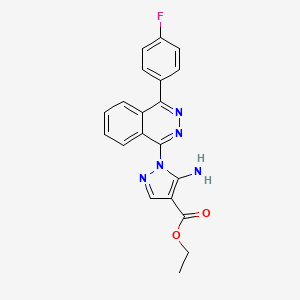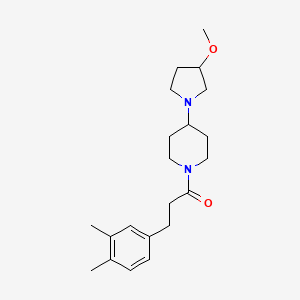
3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H32N2O2 and its molecular weight is 344.499. The purity is usually 95%.
The exact mass of the compound 3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure Analysis
Compounds with structural elements related to "3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one" have been analyzed for their molecular structures, showcasing the importance of their configuration and bonding patterns. For example, the molecular structures of certain dimethylphenyl and methoxypiperidinyl substituted pyridinones have been determined to exhibit hydrogen-bonded dimeric pairs, indicating the significance of these interactions in defining the molecular architecture and possibly influencing their biological activities (Burgess et al., 1998).
Synthesis and Antimicrobial Studies
Synthetic pathways involving compounds with elements similar to the target compound have been explored, including their antimicrobial potentials. For instance, derivatives of piperidin-4-one have shown significant antibacterial activity, suggesting that modifications to the piperidine ring can lead to potent antimicrobial agents. This highlights the potential of such compounds in developing new treatments for bacterial infections (Aridoss et al., 2010).
Antiproliferative and Antioxidant Activities
Research has also focused on the antiproliferative and antioxidant activities of compounds structurally related to "3-(3,4-Dimethylphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one." Such studies are crucial for understanding the potential therapeutic applications of these compounds in treating cancer and oxidative stress-related diseases. For example, certain piperidin-4-one derivatives have demonstrated antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Dineshkumar & Parthiban, 2022).
Receptor Binding and Selectivity
Additionally, the affinity and selectivity of related compounds for specific receptors have been investigated, revealing their potential in drug discovery and pharmacological research. Such studies can lead to the development of targeted therapies with minimal side effects. For instance, modifications to the piperidine moiety in certain derivatives have been used to explore sigma-subtype affinities and selectivities, which is valuable for the development of diagnostic tools and therapeutic agents (Berardi et al., 2005).
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16-4-5-18(14-17(16)2)6-7-21(24)22-11-8-19(9-12-22)23-13-10-20(15-23)25-3/h4-5,14,19-20H,6-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLQNRLYVHBVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

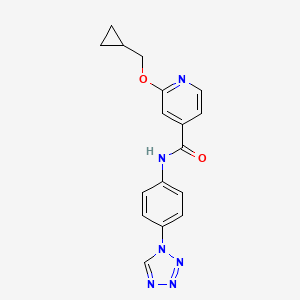

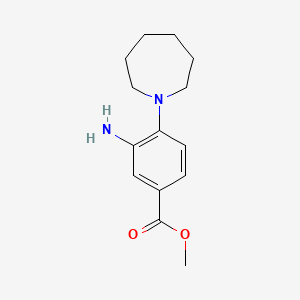
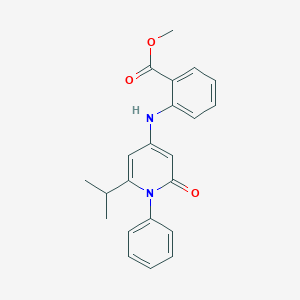
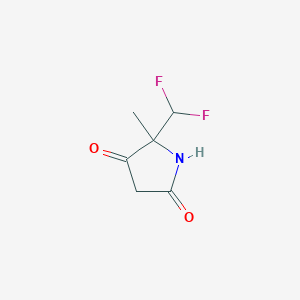
![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)

